molecular formula C20H19NO4 B5143676 prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate

prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate

Cat. No.: B5143676
M. Wt: 337.4 g/mol
InChI Key: ZCGUIWXDWDGUKR-NBVRZTHBSA-N
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Description

Prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a complex structure with multiple functional groups, including an ester, an amide, and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(4-hydroxybenzoyl)amino]-3-phenylprop-2-enoate
  • Prop-2-enyl (E)-2-[(4-chlorobenzoyl)amino]-3-phenylprop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-13-25-20(23)18(14-15-7-5-4-6-8-15)21-19(22)16-9-11-17(24-2)12-10-16/h3-12,14H,1,13H2,2H3,(H,21,22)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGUIWXDWDGUKR-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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